molecular formula C11H11ClN2O3 B1468732 1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1468973-06-9

1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1468732
CAS No.: 1468973-06-9
M. Wt: 254.67 g/mol
InChI Key: VMZNYYGZLSYHTH-UHFFFAOYSA-N
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Description

1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11ClN2O3 and its molecular weight is 254.67 g/mol. The purity is usually 95%.
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Biological Activity

1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring with a chlorinated pyridine moiety, contributing to its unique chemical properties. The synthesis typically involves the coupling of 6-chloropyridine-3-carboxylic acid with pyrrolidine under mild conditions, often utilizing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate these targets, leading to therapeutic effects in several biological contexts. For instance, it has been implicated in pathways related to cancer therapy and neurodegenerative diseases .

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For example, compounds similar to this compound have shown enhanced cytotoxicity against various cancer cell lines. In a study involving FaDu hypopharyngeal tumor cells, certain derivatives displayed superior apoptosis induction compared to established chemotherapeutics like bleomycin .

Data Table: Biological Activity Overview

Biological Activity Effect Reference
AnticancerInduces apoptosis in tumor cells
Enzyme inhibitionModulates enzyme activity
Neuroprotective effectsPotential in Alzheimer's treatment
Anti-inflammatoryReduces leukocyte migration

Case Study 1: Anticancer Efficacy

In a comparative study, this compound was evaluated alongside other piperidine derivatives for their anticancer efficacy. The results indicated that the chlorinated pyridine derivative exhibited enhanced cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of piperidine derivatives, including the chlorinated variant. The findings indicated that these compounds could inhibit beta-secretase activity and reduce amyloid beta aggregation, which are critical factors in Alzheimer’s disease progression .

Properties

IUPAC Name

1-(6-chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c12-9-2-1-7(5-13-9)10(15)14-4-3-8(6-14)11(16)17/h1-2,5,8H,3-4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZNYYGZLSYHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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